Pyridinoline

Bone Resorption Cartilage Degradation Metabolic Bone Disease

Pyridinoline (PYD) is the only mature collagen crosslink biomarker with dual bone and cartilage specificity, enabling simultaneous monitoring of skeletal and articular collagen degradation—unlike deoxypyridinoline (bone-only) or hydroxyproline (confounded by diet). Its 45-fold elevation in high-turnover renal osteodystrophy and validated LC-MS/MS quantification (r²=0.816 vs commercial immunoassays) make PYD the definitive primary endpoint for anti-resorptive therapy trials. Order fully characterized reference standard with defined deoxypyridinoline impurity levels for method validation and cross-laboratory harmonization.

Molecular Formula C18H28N4O8
Molecular Weight 428.4 g/mol
CAS No. 63800-01-1
Cat. No. B042742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinoline
CAS63800-01-1
Synonyms2-Amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinio]-2,3,4,6-tetradeoxy-L-erythro-Hexonic Acid Inner Salt;  Pyridinoline
Molecular FormulaC18H28N4O8
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N
InChIInChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1
InChIKeyLCYXYLLJXMAEMT-SAXRGWBVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridinoline (CAS 63800-01-1) Reference Standard for Bone Resorption Biomarker Assays and Collagen Crosslink Research


Pyridinoline (PYD, hydroxylysylpyridinoline) is a non-reducible, fluorescent trivalent crosslink of mature collagen that is enzymatically formed via lysyl oxidase [1]. It is found in bone and cartilage collagens and is released into circulation during osteoclastic bone resorption, where it serves as a biochemical marker of bone degradation [2]. Unlike many collagen breakdown products, pyridinoline is neither metabolized nor absorbed from the diet, making it a reliable index of endogenous collagen turnover [3].

Why Pyridinoline Cannot Be Interchanged with Other Collagen Crosslinks or Bone Resorption Markers


Generic substitution fails because pyridinoline possesses a unique tissue distribution profile compared to its closest analog, deoxypyridinoline (DPD). While DPD is almost exclusively found in bone, pyridinoline is present in both bone and cartilage, allowing it to reflect collagen degradation from multiple connective tissue sources [1]. This differential tissue specificity means that the ratio of pyridinoline to deoxypyridinoline (Pyd/DPD) provides diagnostic information that neither marker can supply alone. Furthermore, pyridinoline differs fundamentally from hydroxyproline, which lacks tissue specificity and is confounded by dietary intake [2], and from pentosidine, a non-enzymatic glycation crosslink that increases with age rather than reflecting acute bone turnover [3]. These distinct biological origins and clinical performance characteristics preclude simple interchangeability.

Pyridinoline Procurement Evidence: Quantitative Differentiation from Deoxypyridinoline, Hydroxyproline, and Pentosidine


Tissue Specificity of Pyridinoline Versus Deoxypyridinoline Defines Unique Diagnostic Utility in Bone and Cartilage Disorders

Pyridinoline demonstrates broader tissue distribution than deoxypyridinoline, being present in both bone and cartilage, whereas deoxypyridinoline is specific to bone tissue [1]. This differential distribution is quantitatively reflected in the bone collagen ratio of pyridinoline to deoxypyridinoline, which is approximately 7:2 in bone [2]. In urine, the free pyridinoline to free deoxypyridinoline ratio (fDPD:fPYD) is consistently observed at 0.29 (±0.08) across healthy populations [3].

Bone Resorption Cartilage Degradation Metabolic Bone Disease

Pyridinoline Outperforms Hydroxyproline in Discriminating Postmenopausal Osteoporosis with Higher Diagnostic Accuracy

Pyridinoline demonstrates significantly higher diagnostic discrimination power than the traditional bone resorption marker hydroxyproline. In a comparative study, pyridinoline (PYD/CR) achieved a Z-score of 2.19 and diagnostic accuracy of 67 ± 8% for distinguishing postmenopausal osteoporotic women from age-matched controls, while hydroxyproline showed inferior performance [1]. A separate validation study confirmed that pyridinium crosslinks enable better discrimination between normal and osteoporotic women than hydroxyproline, with pyridinoline increased by 40% in osteoporotic subjects (p<0.0001) [2].

Osteoporosis Diagnostic Accuracy Bone Turnover Markers

Pyridinoline Levels Remain Constant with Age, Unlike Pentosidine Which Increases Linearly, Enabling Specific Measurement of Acute Bone Turnover

Pyridinoline content in articular cartilage remains constant across age groups (r = 0.20, no significant correlation with age), whereas pentosidine, a non-enzymatic glycation crosslink, increases linearly with age (r = 0.929, p < 0.005) [1]. This differential behavior was confirmed in a study of 53 patients with various bone and joint disorders, where pyridinoline levels showed no significant difference among disease groups, while pentosidine content varied significantly (P < 0.001) [2].

Aging Collagen Crosslinks Osteoarthritis

Serum Pyridinoline Concentration in Hemodialysis Patients Shows 45-Fold Elevation Over Normal Controls, Demonstrating Robust Dynamic Range for Disease Monitoring

Serum pyridinoline concentrations in hemodialysis patients were 90.6 ± 99.6 nM compared to 1.9 ± 0.4 nM in normal individuals, representing a 47.7-fold elevation [1]. In a separate HPLC study, mean serum PYD concentration in 29 chronic renal failure patients was 268.5 nmol/L compared to 5.9 nmol/L in normal volunteers (p<0.05), while DPD was undetectable in normal serum [2]. Serum PYD correlated positively with osteoclast surface (r = 0.59, p < 0.0001) and osteoclast number (r = 0.61, p < 0.0001) on bone histomorphometry [1].

Chronic Kidney Disease Renal Osteodystrophy Bone Histomorphometry

LC-MS/MS Method for Free Pyridinoline Shows Strong Correlation with Commercial Immunoassays, Validating Analytical Traceability for Procurement Decisions

A fully validated LC-MS/MS method for urine free pyridinoline (fPYD) and free deoxypyridinoline (fDPD) demonstrated good agreement with the UK National External Proficiency Scheme (UK NEQAS) and achieved r² = 0.816 correlation with a commercial immunoassay for pyridinium cross-links [1]. This method exhibited mean recoveries of 100.8% for total PYD and 94.9% for free PYD [2]. The sensitivity of the PYD immunoassay is less than 25 nM with intra-assay CV of 5-10% and inter-assay CV of 10-15% [3].

Analytical Method Validation LC-MS/MS Biomarker Standardization

High-Value Procurement and Research Applications for Pyridinoline Based on Quantitative Differentiation Evidence


Clinical Studies Requiring Simultaneous Assessment of Bone and Cartilage Degradation

Pyridinoline is the preferred biomarker for studies that require monitoring collagen breakdown from both skeletal and articular sources. As demonstrated by its tissue distribution in both bone and cartilage (compared to deoxypyridinoline's bone-only specificity) [1], pyridinoline can detect changes in osteoarthritis, rheumatoid arthritis, and metabolic bone disease. The consistent urinary fDPD:fPYD ratio of 0.29 (±0.08) provides a baseline for detecting pathological shifts in collagen degradation patterns [2].

Hemodialysis and Chronic Kidney Disease-Mineral Bone Disorder (CKD-MBD) Research

The 45- to 47-fold elevation of serum pyridinoline in hemodialysis patients compared to normal controls, along with significant correlations with osteoclast surface (r=0.59) and osteoclast number (r=0.61) on bone histomorphometry [3], makes pyridinoline a critical biomarker for renal osteodystrophy studies. Its robust dynamic range enables sensitive detection of high-turnover bone disease in end-stage renal disease populations where other markers may be confounded by renal clearance.

Therapeutic Monitoring of Anti-Resorptive Agents in Clinical Trials

Pyridinoline's superior diagnostic discrimination over hydroxyproline (Z-score 2.19 vs. inferior performance, with 40% elevation in osteoporosis) [4] and its lack of dietary interference support its use as a primary endpoint in bisphosphonate and other anti-resorptive therapy trials. The validated LC-MS/MS method with r²=0.816 correlation to commercial immunoassays and UK NEQAS agreement [5] ensures regulatory-compliant biomarker quantification across multi-center trials.

Collagen Crosslink Reference Standard for HPLC and LC-MS/MS Method Development

High-purity pyridinoline (commonly >90-99% by HPLC) with defined deoxypyridinoline impurity levels (0.1-5% relative) is essential for calibrating analytical methods used in bone resorption studies [6]. The availability of fully characterized reference standards compliant with USP or EP guidelines enables method validation, proficiency testing participation (e.g., UK NEQAS), and cross-laboratory data harmonization [7].

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